Pimpinellin

Overview

Description

Pimpinellin is a naturally occurring furocoumarin, specifically a methoxyfurocoumarin, that has been isolated from various plant species such as Heracleum laciniatum and Toddalia asiatica . It is known for its biological activities, including its role as an antagonist of proteins with gamma-aminobutyric acid receptor activity .

Mechanism of Action

Target of Action

Pimpinellin primarily targets platelets, specifically inhibiting collagen-induced platelet aggregation . It also interacts with proteins with GABA receptor activity and Cytochrome P450 2C9 .

Mode of Action

This compound interacts with its targets through various mechanisms. It inhibits collagen-induced ATP release and P-selectin expression in platelets . It also forms photoadducts with DNA and other cellular components such as RNA, proteins, and several proteins found in the membrane such as phospholipases A2 and C . Furthermore, it has two π-π stacking interactions with the phenyl ring of PHE 329 .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses collagen-induced phosphorylation of PI3K-Akt-Gsk3β and PKC/MAPK in platelets . It also inhibits the platelet release function and affects the phosphorylation of SRC and Syk .

Result of Action

This compound’s action results in reduced α granule (CD62) level and secretion of dense granule (ATP release) in platelets . It also decreases clot reaction and TxB2 production . Furthermore, it suppresses adhesion and spreading of human platelets on the fibrinogen coated surface .

Biochemical Analysis

Biochemical Properties

Pimpinellin has been shown to interact with various enzymes and proteins. For instance, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 23.54% and 66.55%, respectively, when used at a concentration of 20 µg/ml .

Cellular Effects

This compound has significant effects on platelet function. It effectively inhibits collagen-induced platelet aggregation, but does not alter ADP- and thrombin-induced aggregation . This compound-treated platelets also exhibit decreased clot reaction and TxB2 production .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It suppresses collagen-induced phosphorylation of PI3K-Akt-Gsk3β and PKC/MAPK in platelets .

Temporal Effects in Laboratory Settings

Over time, this compound pretreatment has been observed to reduce α granule (CD62) level and secretion of dense granule (ATP release) in platelets .

Dosage Effects in Animal Models

In animal models, this compound (40 mg/kg) inhibits collagen-induced aggregation of mouse platelets ex vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimpinellin can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like acetone or ethanol to isolate the compound from plant materials . Chemical synthesis routes often involve the cyclization of appropriate precursors under controlled conditions to form the furocoumarin structure .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pimpinellin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Scientific Research Applications

Pimpinellin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pimpinellin is part of a group of methoxyfurocoumarins, which include compounds like:

- Bergapten

- Xanthotoxin

- Isothis compound

- Phellopterin

- Byakangelicol

- Byakangelicin

- Isobergapten

- Sphondin

- Peucedanin

- 8-Methoxypeucedanin

- Apaensin

- Cnidilin

- Moellendorffiline

- Dahuribiethrins

Compared to these similar compounds, this compound is unique in its specific biological activities and its ability to act as an antagonist of gamma-aminobutyric acid receptors . Its distinct chemical structure and functional groups also contribute to its unique properties and applications .

Biological Activity

Pimpinellin, a furanocoumarin derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its antiplatelet, neuroprotective, and potential anticancer properties. The findings are supported by recent research studies, data tables, and case analyses.

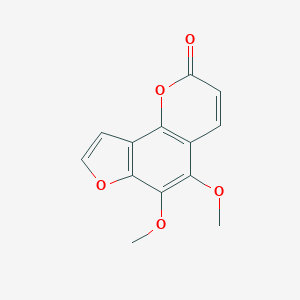

Chemical Structure and Sources

This compound is a type of methoxyfuranocoumarin (MFC) that can be extracted from plants such as Toddalia asiatica and Angelica species. Its chemical structure includes a furan ring and methoxy groups, which are crucial for its biological activity.

Antiplatelet Activity

Recent studies have demonstrated that this compound exhibits significant antiplatelet effects. In a study conducted by Liu et al. (2021), this compound was shown to inhibit collagen-induced platelet aggregation effectively:

- Inhibition Rates :

- At concentrations of 10 and 20 µM, this compound reduced platelet aggregation from 74% to 36% and 5%, respectively.

- Mechanism of Action :

Table 1: Effects of this compound on Platelet Aggregation

| Concentration (µM) | Aggregation Rate (%) | ATP Release (Relative Units) | P-Selectin Expression |

|---|---|---|---|

| Control | 74 ± 8 | 100 | High |

| 10 | 36 ± 5 | Reduced | Moderate |

| 20 | 5 ± 1 | Significantly Reduced | Low |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study indicated that it could reduce seizure-like behavior in animal models:

- Antiepileptic Activity :

- Mechanism :

- The proposed mechanism involves the inhibition of GABA-transaminase, which is crucial for GABA metabolism, thereby enhancing GABAergic transmission in the brain.

Table 2: Neuroprotective Effects of this compound

| Concentration (mg/kg) | Seizure Reduction (%) | Mechanism |

|---|---|---|

| Control | 0 | N/A |

| Low | 25 | GABA-transaminase inhibition |

| Medium | 50 | Enhanced GABAergic activity |

| High | 60 | Significant neuroprotection |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Although limited, some studies indicate its ability to inhibit cancer cell proliferation:

- Cell Line Studies :

- In vitro assays demonstrated that this compound could inhibit the growth of certain cancer cell lines through apoptosis induction.

- Mechanisms :

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest |

| A549 (Lung Cancer) | 35 | Oxidative stress induction |

Properties

IUPAC Name |

5,6-dimethoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRWZCEKZLBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156831 | |

| Record name | Pimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Soluble in alcohol | |

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white needles from methylene chloride/hexane, Yellowish needles | |

CAS No. |

131-12-4 | |

| Record name | Pimpinellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimpinellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMPINELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D419UK1B4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pimpinellidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pimpinellin?

A1: this compound has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound, including UV, IR, MS, and 1D and 2D NMR. These techniques provide information about its functional groups, molecular vibrations, fragmentation patterns, and connectivity of atoms within the molecule. [, , , ]

Q3: How does this compound exert its anti-inflammatory effects?

A3: Research indicates that this compound can reduce inflammation by promoting the ubiquitination and subsequent degradation of PARP1 (poly(ADP-ribose) polymerase 1) via the E3 ubiquitin ligase RNF146. This mechanism inhibits the overactivation of PARP1 and PAR (poly(ADP-ribose)) formation, both of which are implicated in inflammatory responses, particularly in macrophages. []

Q4: What is the role of this compound in inhibiting platelet aggregation?

A4: this compound effectively inhibits collagen-induced platelet aggregation by suppressing the PI3K/Akt pathway. This inhibition reduces granule secretion, including the release of ATP from dense granules and CD62 from α granules, thereby preventing platelet activation and thrombus formation. Notably, this compound does not impact ADP- or thrombin-induced aggregation, indicating a specific mechanism targeting collagen-mediated platelet activation. []

Q5: Does this compound exhibit antifungal activity?

A5: Yes, this compound has demonstrated antifungal activity against various citrus fungal pathogens, including Colletotrichum gloeosporioides. Studies suggest that this compound disrupts fungal morphology, leading to increased mycelium branching, hyphal deformities, and partial septum disappearance. []

Q6: What is the mechanism behind this compound's antitumor activity?

A6: While the precise mechanisms are still under investigation, studies suggest this compound may exert antitumor effects through multiple pathways. Notably, it has shown inhibitory effects on human breast cancer MCF-7 cells, potentially by interfering with cell proliferation and inducing apoptosis. Further research is needed to fully elucidate these mechanisms and identify specific molecular targets. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Research on this compound and related furanocoumarins indicates that subtle structural changes can significantly impact their biological activity. For instance, the presence and position of methoxy groups, as well as the type of substituents on the furan ring, can influence their binding affinity to target proteins and alter their pharmacological profiles. Further SAR studies are crucial to develop this compound analogs with improved potency and selectivity for specific therapeutic applications. [, , , , ]

Q8: What are the pharmacodynamic effects of this compound in vivo?

A8: In vivo studies have demonstrated various pharmacodynamic effects of this compound. For example, it has shown efficacy in reducing fibrinogen levels in a hemorrhagic rat model, suggesting its potential as a hemostatic agent. Furthermore, it has demonstrated protective effects against LPS-induced sepsis in mouse models, highlighting its anti-inflammatory properties in a systemic inflammatory context. [, ]

Q9: What cell-based assays have been used to study the biological activity of this compound?

A9: Various cell-based assays have been employed to investigate the effects of this compound. These include assays assessing macrophage inflammation, platelet aggregation, and tumor cell viability. These studies provide valuable insights into the cellular and molecular mechanisms underlying the biological activities of this compound. [, , ]

Q10: What animal models have been used to evaluate the efficacy of this compound?

A10: Researchers have utilized various animal models, including rat and mouse models, to evaluate the efficacy of this compound. These models have been instrumental in demonstrating its potential in treating conditions such as sepsis, thrombosis, and cancer. For instance, this compound improved survival rates in LPS-induced sepsis in mice and reduced fibrinogen levels in a hemorrhagic rat model. [, ]

Q11: What analytical methods are commonly used to characterize and quantify this compound?

A11: Several analytical techniques are employed for the characterization and quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV or mass spectrometry detection, enables the separation and quantification of this compound in complex mixtures, such as plant extracts. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of volatile compounds, including this compound, in various matrices. [, , ]

- Thin-Layer Chromatography (TLC): TLC, often coupled with bioautography, offers a rapid and cost-effective method for the separation and identification of this compound and assessment of its biological activity. [, ]

Q12: How is the quality of this compound controlled during development and manufacturing?

A12: Quality control of this compound involves stringent measures throughout the entire process, from sourcing raw materials to final product formulation. This includes:

- Good Manufacturing Practices (GMP): Adhering to GMP guidelines during manufacturing to ensure the quality, safety, and efficacy of this compound products. []

Q13: What is the environmental impact of this compound production?

A13: The environmental impact of this compound production is an important consideration. While it is a naturally occurring compound, large-scale extraction from plant sources can have ecological consequences. Sustainable practices, such as cultivating plants with high this compound content, using eco-friendly extraction methods, and minimizing waste generation, are crucial to mitigate any negative environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.